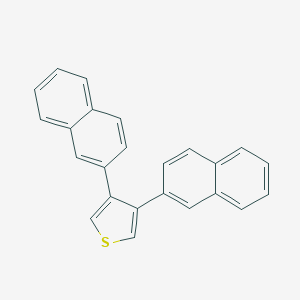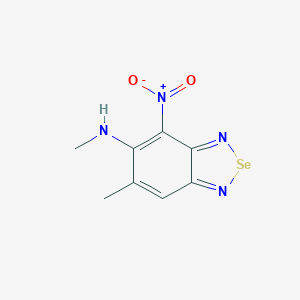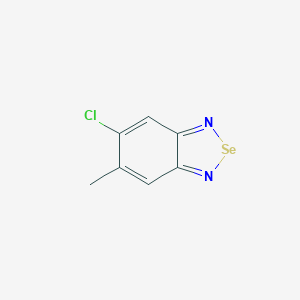
Urea, 1-(4-methoxy-1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(4-methoxy-1-naphthylmethyl)- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MNMU and is a derivative of urea. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
MNMU is a fluorescent probe that binds to proteins and nucleic acids. Its mechanism of action involves the formation of a covalent bond between the aldehyde group of MNMU and the amino groups of proteins and nucleic acids. This covalent bond results in the formation of a stable adduct that emits fluorescence upon excitation. The fluorescence emission of MNMU is highly sensitive to changes in the microenvironment, such as pH, temperature, and ionic strength, making it a valuable tool for studying biological processes.
Efectos Bioquímicos Y Fisiológicos
MNMU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. MNMU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, MNMU has been shown to modulate the activity of ion channels, providing insights into the mechanisms of ion channel regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNMU has several advantages for lab experiments. It is easy to synthesize, has high purity, and is readily available. MNMU is also highly sensitive to changes in the microenvironment, making it a valuable tool for studying biological processes. However, MNMU has some limitations. It is not suitable for in vivo studies due to its low membrane permeability. Moreover, MNMU has a short half-life, making it unsuitable for long-term studies.
Direcciones Futuras
MNMU has several potential future directions in scientific research. It can be used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development. MNMU can also be used to study the mechanisms of ion channel regulation, providing insights into the development of novel ion channel modulators. Moreover, MNMU can be used to study the mechanisms of apoptosis, providing insights into the development of novel anticancer agents.
Conclusion
MNMU is a valuable tool for scientific research. Its simple synthesis method, high purity, and sensitivity to changes in the microenvironment make it a valuable tool for studying biological processes. MNMU has been extensively used in biochemistry and pharmacology and has several potential future directions in scientific research. Its advantages and limitations should be considered when designing experiments, and it should be used with caution in in vivo studies.
Métodos De Síntesis
MNMU can be synthesized using a simple method that involves the reaction of 4-methoxy-1-naphthaldehyde with urea in the presence of a catalyst. The reaction yields MNMU as a white powder with a purity of over 95%. The synthesis method is simple and efficient, making MNMU readily available for scientific research.
Aplicaciones Científicas De Investigación
MNMU has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. MNMU has also been used to study the enzymatic activity of various enzymes, including proteases, kinases, and phosphatases. Moreover, MNMU has been used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development.
Propiedades
Número CAS |
102613-42-3 |
|---|---|
Nombre del producto |
Urea, 1-(4-methoxy-1-naphthylmethyl)- |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)-3-methylurea |
InChI |
InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16) |
Clave InChI |
HOTQCDOWCCRBHP-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
SMILES canónico |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Otros números CAS |
102613-42-3 |
Sinónimos |
1-(4-Methoxy-1-naphthyl)-3-methylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



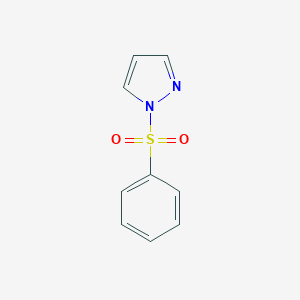
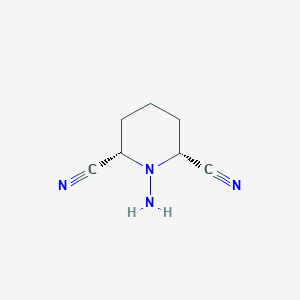
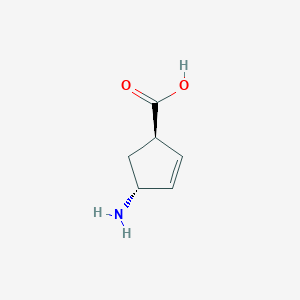


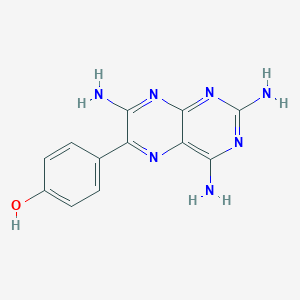
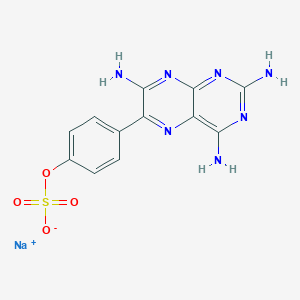
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)


